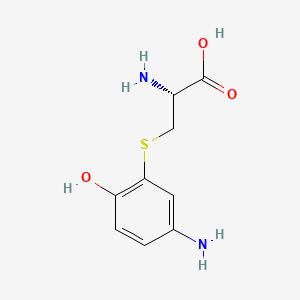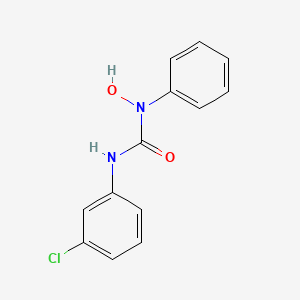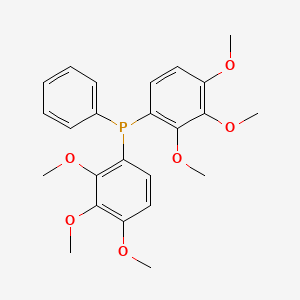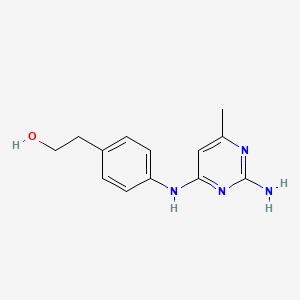
2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol is an organic compound that belongs to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with an amino group and a methyl group, connected to a phenyl ring via an ethyl chain. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with ammonia or an amine source under controlled conditions.
Substitution Reaction: The amino group is introduced at the 2-position of the pyrimidine ring through a substitution reaction.
Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring substituted with an ethyl chain, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of 2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)acetaldehyde.
Reduction: Formation of 2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares the aminopyrimidine core structure but differs in the substitution pattern.
2-Amino-6-methylpyrimidin-4-ol: Another derivative with a similar core but different functional groups.
Uniqueness
2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
93258-08-3 |
|---|---|
Formule moléculaire |
C13H16N4O |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C13H16N4O/c1-9-8-12(17-13(14)15-9)16-11-4-2-10(3-5-11)6-7-18/h2-5,8,18H,6-7H2,1H3,(H3,14,15,16,17) |
Clé InChI |
XQUMBEDPEOLVDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
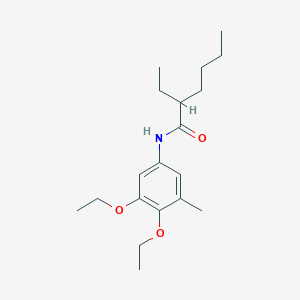
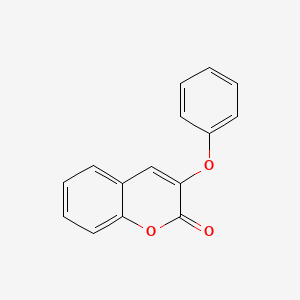
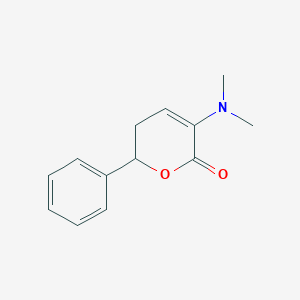
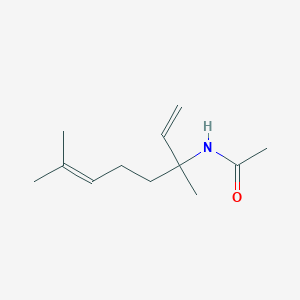
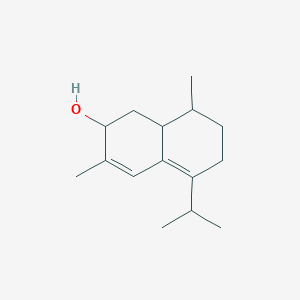
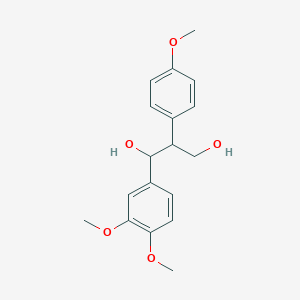
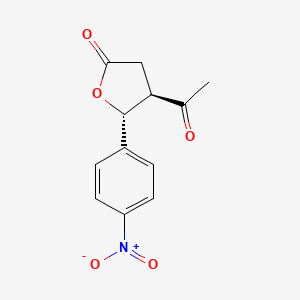
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
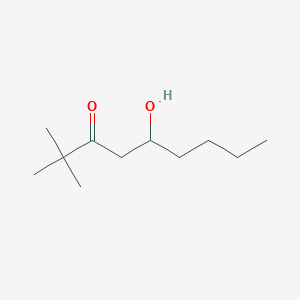
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
